molecular formula C17H18ClNO2 B1663673 Dihydrexidine hydrochloride CAS No. 158704-02-0

Dihydrexidine hydrochloride

货号: B1663673
CAS 编号: 158704-02-0
分子量: 303.8 g/mol
InChI 键: IJYUPBNUPIRQEP-SATBOSKTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸二氢雷西汀是一种强效、完全效力的多巴胺 D1 受体激动剂。它以对 D1 和 D5 受体的选择性高而闻名,在 D2 受体上的活性很小。 这种化合物已被广泛研究其潜在的治疗应用,尤其是在治疗帕金森病等神经退行性疾病方面 .

准备方法

合成路线和反应条件: 盐酸二氢雷西汀的合成涉及多个步骤,从适当的苯并菲啶前体开始。关键步骤包括:

工业生产方法: 盐酸二氢雷西汀的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高效反应器、连续流动系统和先进的纯化技术,以确保一致的质量和产量 .

反应类型:

    氧化: 盐酸二氢雷西汀可以发生氧化反应,特别是在羟基处,导致形成醌衍生物。

    还原: 该化合物可以在特定条件下被还原为其相应的二氢衍生物。

常用试剂和条件:

主要产物:

科学研究应用

Parkinson's Disease

Dihydrexidine has been studied for its antiparkinsonian effects, particularly in animal models and early human trials:

  • Animal Studies : Initial studies demonstrated that DHX effectively reduced MPTP-induced parkinsonism in primates. This was pivotal in establishing its potential as a therapeutic agent for Parkinson's disease .
  • Human Trials : A double-blind, placebo-controlled trial involving four patients with Parkinson's disease revealed that intravenous administration of DHX led to transient motor improvements. However, adverse effects such as hypotension and tachycardia were noted, which limited its therapeutic window . The pharmacokinetic profile indicated a short half-life (<5 minutes), complicating dosage regimens .
Study TypeFindingsAdverse Effects
AnimalSignificant reduction in parkinsonian symptomsN/A
HumanBrief motor improvement; dose-limiting hypotensionFlushing, hypotension, tachycardia

Schizophrenia

Dihydrexidine is also being investigated for cognitive deficits associated with schizophrenia:

  • Clinical Trials : Recent studies have focused on the efficacy of DHX in improving cognitive function and working memory deficits in patients with schizophrenia and schizotypal disorders. Preliminary results suggest potential benefits, although further research is necessary to confirm these findings .
Study FocusResultsCurrent Status
Cognitive Function in SchizophreniaPotential improvements notedOngoing clinical trials

Dosage and Administration

Dihydrexidine can be administered intravenously or subcutaneously, with dosing carefully titrated based on patient response and tolerability:

  • Intravenous Administration : Initial studies used doses ranging from 2 mg to 70 mg over 15 to 120 minutes.
  • Subcutaneous Administration : Smaller doses have shown promise in avoiding severe hypotensive effects observed with rapid intravenous infusions .

Safety and Tolerability

While DHX shows promise as a therapeutic agent, safety concerns remain a significant issue:

  • Common adverse effects include flushing, hypotension, and tachycardia.
  • Careful monitoring during administration is essential to mitigate these risks .

作用机制

盐酸二氢雷西汀通过选择性结合并激活多巴胺 D1 和 D5 受体发挥作用。这种激活导致腺苷酸环化酶的刺激,增加环状 AMP 水平并触发下游信号通路。 该化合物对 D1 和 D5 受体相对于 D2 受体的高选择性最大限度地减少了与 D2 受体激活相关的副作用 .

类似化合物:

盐酸二氢雷西汀的独特性: 盐酸二氢雷西汀因其对 D1 和 D5 受体的高选择性而脱颖而出,使其成为研究多巴胺受体药理学的宝贵工具。 它能够产生显着的抗帕金森病作用而不激活 D2 受体是一个主要优势 .

相似化合物的比较

Uniqueness of Dihydrexidine Hydrochloride: this compound stands out due to its high selectivity for D1 and D5 receptors, making it a valuable tool for studying dopamine receptor pharmacology. Its ability to produce significant antiparkinsonian effects without activating D2 receptors is a key advantage .

生物活性

Dihydrexidine hydrochloride (DHX) is a potent, selective full agonist at dopamine D1 and D5 receptors, primarily utilized in research related to Parkinson's disease and other neurological disorders. Its unique pharmacological profile distinguishes it from other dopamine agonists, making it a subject of interest in both preclinical and clinical studies.

  • Chemical Name : (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride
  • Molecular Formula : C₁₇H₁₇NO₂.HCl
  • Molar Mass : 267.328 g·mol⁻¹
  • Purity : ≥98% .

Dihydrexidine exhibits high selectivity for D1-like receptors (D1 and D5), with approximately ten-fold greater affinity for these receptors compared to D2 receptors. Importantly, it does not activate peripheral D2 receptors or adrenoceptors at doses that stimulate D1 receptors maximally . This selectivity is crucial for minimizing side effects associated with non-specific dopamine receptor activation.

Pharmacokinetics

Pharmacokinetic studies reveal that DHX has a rapid clearance profile, with a plasma half-life of less than 5 minutes. This short half-life poses challenges for therapeutic applications but allows for quick assessments of its effects in clinical settings .

Antiparkinsonian Effects

Dihydrexidine has demonstrated significant antiparkinsonian effects in various animal models and preliminary human trials. In primate models of Parkinson's disease, DHX showed potent motor improvement compared to other agonists like SKF 38393 . In a clinical study involving four patients with Parkinson's disease, DHX administration resulted in brief but noticeable motor improvements, although side effects such as flushing and hypotension were observed .

Behavioral Studies

Research indicates that DHX can enhance cognitive function and mitigate deficits induced by neuroleptics or other pharmacological agents. In rodent models, DHX improved cognitive performance and reversed scopolamine-induced memory deficits . Additionally, studies have shown its efficacy in disrupting prepulse inhibition in behavioral assays, suggesting potential applications in treating cognitive deficits associated with schizophrenia .

Clinical Trials

A double-blind, placebo-controlled trial assessed the safety and efficacy of DHX in patients with Parkinson's disease. The study carefully titrated intravenous doses ranging from 2 mg to 70 mg. While some patients experienced transient motor improvements, the rapid infusion led to dose-limiting side effects .

Preclinical Studies

In preclinical settings using the unilateral 6-hydroxydopamine-lesioned rat model of Parkinson's disease, DHX was compared against doxanthrine (another D1 agonist). Results indicated that DHX elicited significant behavioral responses at various doses, highlighting its potential as a therapeutic agent .

Summary of Research Findings

Study TypeFindingsReference
PharmacokineticsPlasma half-life <5 minutes; rapid clearance.
AntiparkinsonianSignificant motor improvements observed in primate models; transient effects in humans.
Cognitive EffectsEnhanced cognitive function in rodent models; reversal of scopolamine-induced deficits.
Behavioral ImpactDisruption of prepulse inhibition; implications for schizophrenia treatment.

化学反应分析

Heck Coupling

This reaction forms carbon-carbon bonds between alkenes and aryl halides, critical for constructing the phenanthridine core. For DHX analogs, Heck coupling introduces methyl methacrylate to the benzoquinoline scaffold .

Dieckmann Condensation

This intramolecular ester condensation reduces intermediates to form cyclic ketones, enabling the formation of the β-tetralone structure necessary for DHX’s bicyclic framework .

Henry Cyclization

A nitroaldol reaction that facilitates the formation of the tricyclic nitroalkene precursor. This step is pivotal for the efficient synthesis reported in , avoiding complex purification steps.

Structural Modifications and Binding Affinity

Methyl substitutions at positions 7 and 8 significantly alter DHX’s receptor binding. Binding data for analogs in porcine striatal homogenates reveal:

LigandD₁-like Kᵢ (nM)D₂-like Kᵢ (nM)Fold Selectivity (D₂/D₁)
DHX20 ± 2240 ± 4012 ± 2
8β-Me ax-DHX (2a)270 ± 345530 ± 318020 ± 12
7β-Me eq-DHX (3b)6540 ± 11208670 ± 22901.3 ± 0.4
SCH-233900.5 ± 0.1N.D.N.D.

Key Observations :

  • 7-Methyl substitutions (e.g., 3a, 3b) drastically reduce D₁ binding affinity compared to DHX, highlighting structural sensitivity at this position.

  • 8-Methyl analogs (2a, 2b) show moderate D₁ affinity but retain selectivity over D₂ receptors .

Stereochemical Considerations

The synthesis of DHX analogs often yields diastereomers, such as axial (α) vs. equatorial (β) methyl isomers . For example, reduction of nitroalkenes favors axial methyl products (e.g., 5:1 ratio for 3a over 3b), influenced by hydride transfer kinetics .

Biological Relevance of Chemical Modifications

  • Full Efficacy at D₁ Receptors : DHX’s catechol hydroxyl groups and conformational rigidity enable strong hydrogen bonding with D₁ receptor residues (e.g., Ser198, Ser199, Ser202), critical for full agonist activity .

  • D₂ Receptor Activity : High-dose DHX exhibits D₂-like effects (e.g., prolactin inhibition), but this is not due to direct D₂ agonism or presynaptic dopamine release .

Analytical Data

Physical Properties :

  • Molecular Formula : C₁₇H₁₇NO₂·HCl

  • Molecular Weight : 303.79 g/mol

  • Solubility :

    • Water: 3.04 mg/mL (10 mM)

    • DMSO: 15.19 mg/mL (50 mM) .

References :

  • Brewster et al. (1990)

  • Taylor et al. (1991)

  • Synthesis methodologies from .

属性

IUPAC Name

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYUPBNUPIRQEP-SATBOSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137417-08-4
Record name Dihydrexidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137417-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrexidine hydrochloride
Reactant of Route 2
Dihydrexidine hydrochloride
Reactant of Route 3
Dihydrexidine hydrochloride
Reactant of Route 4
Dihydrexidine hydrochloride
Reactant of Route 5
Dihydrexidine hydrochloride
Reactant of Route 6
Dihydrexidine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。